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Compound of Interest

Compound Name: 3-Thiazol-2-yl-benzaldehyde

Cat. No.: B1320473 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the biological activity of selected Aldehyde Dehydrogenase 1A1

(ALDH1A1) inhibitors. Due to the limited availability of published data on the specific ALDH1A1

inhibitory activity of 3-Thiazol-2-yl-benzaldehyde, this guide uses a structurally related

benzaldehyde derivative, referred to herein as Benzaldehyde Analog A, as a representative

compound for comparison. This analysis focuses on the reproducibility of reported inhibitory

concentrations against human ALDH1A1, alongside established inhibitors Disulfiram and NCT-

501.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in cellular

detoxification and the biosynthesis of retinoic acid. Its overexpression is linked to cancer stem

cell survival and therapy resistance, making it a key target in oncology drug development. The

reproducibility of in vitro data is paramount for the reliable selection and advancement of

candidate molecules. This guide aims to provide a clear comparison of the reported potencies

of three ALDH1A1 inhibitors, supported by detailed experimental protocols to aid in the

replication of these findings.

Quantitative Comparison of ALDH1A1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for

Benzaldehyde Analog A, Disulfiram, and NCT-501 against human ALDH1A1. The data has

been compiled from multiple independent studies to provide an overview of the consistency of

these measurements.
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Compound
Reported ALDH1A1 IC50
(µM)

Data Source(s)

Benzaldehyde Analog A ~4.6 µM [1]

Disulfiram 0.15 µM [2][3]

~0.3 µM (in TNBC cells) [4]

NCT-501 0.04 µM (40 nM) [1][5][6][7][8]

Note on Benzaldehyde Analog A: The IC50 value presented is for CM037, a benzaldehyde-

containing compound identified as a selective ALDH1A1 inhibitor.[1] This compound is used as

a proxy for 3-Thiazol-2-yl-benzaldehyde for the purpose of this comparative guide.

Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine inhibitory activity,

the following diagrams illustrate the ALDH1A1 signaling pathway and a typical experimental

workflow for an ALDH1A1 inhibition assay.
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ALDH1A1 Catalytic Pathway and Inhibition
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Workflow for ALDH1A1 Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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